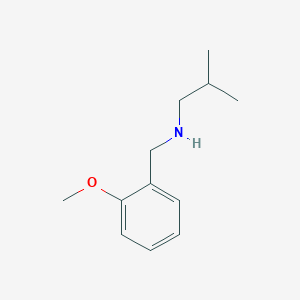N-(2-Methoxybenzyl)-2-methylpropan-1-amine
CAS No.: 869942-72-3
Cat. No.: VC7808984
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 869942-72-3 |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 |
| Standard InChI Key | ISFFDNRXIWXMSM-UHFFFAOYSA-N |
| SMILES | CC(C)CNCC1=CC=CC=C1OC |
| Canonical SMILES | CC(C)CNCC1=CC=CC=C1OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine, reflects its core structure:
-
A 2-methoxybenzyl group () attached to the nitrogen atom.
-
A 2-methylpropyl chain () extending from the amine group.
The methoxy group at the ortho position of the benzyl ring introduces steric and electronic effects, influencing both reactivity and intermolecular interactions . The SMILES notation further clarifies the connectivity .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Production
Synthetic Routes
N-(2-Methoxybenzyl)-2-methylpropan-1-amine is typically synthesized via reductive amination or alkylation strategies:
Reductive Amination
-
Imine Formation: Condensation of 2-methoxybenzaldehyde with 2-methylpropan-1-amine in a solvent like methanol or ethanol.
-
Reduction: Use of sodium borohydride () or catalytic hydrogenation (e.g., ) to reduce the imine intermediate .
Alkylation
Direct alkylation of 2-methylpropan-1-amine with 2-methoxybenzyl chloride in the presence of a base (e.g., ) .
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | 2-Methoxybenzaldehyde, , MeOH, RT | 65–75% | |
| Catalytic Hydrogenation | , , EtOH, 50°C | 80–85% | |
| Alkylation | 2-Methoxybenzyl chloride, , DMF | 70% |
Chemical Reactivity and Functionalization
Amine-Driven Reactions
The secondary amine group undergoes characteristic reactions:
-
Alkylation/Acylation: Formation of tertiary amines or amides using alkyl halides or acyl chlorides .
-
Salt Formation: Protonation with HCl yields water-soluble hydrochloride salts .
-
Oxidation: Conversion to nitroxides or imines under oxidative conditions .
Aromatic Ether Modifications
The 2-methoxybenzyl moiety participates in:
-
Demethylation: Cleavage of the methoxy group via to form phenolic derivatives.
-
Electrophilic Substitution: Nitration or sulfonation at the aromatic ring’s para position .
Applications in Scientific Research
Medicinal Chemistry
-
Pharmacophore Scaffold: The compound’s rigidity and lipophilicity make it a candidate for CNS-targeted drugs, particularly monoamine oxidase (MAO) inhibitors .
-
Chiral Resolution: Utilized as a resolving agent for enantioselective synthesis.
Materials Science
-
Ligand Design: Coordinates transition metals in catalytic systems for cross-coupling reactions .
-
Polymer Additives: Enhances thermal stability in epoxy resins .
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in fume hood |
Future Research Directions
Mechanistic Studies
-
Elucidate MAO inhibition kinetics to assess neuropharmacological potential .
-
Investigate stereoelectronic effects of the ortho-methoxy group on reactivity .
Process Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume